molecular formula C19H23N3O3 B2411039 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone CAS No. 2034277-59-1

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone

Cat. No.: B2411039
CAS No.: 2034277-59-1
M. Wt: 341.411
InChI Key: XHNDHSWCDAVDKF-UHFFFAOYSA-N
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Description

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone is a synthetic small molecule designed for research applications, particularly in early-stage drug discovery. The compound features a pyrimidine scaffold, a privileged structure in medicinal chemistry known for its widespread role in pharmaceuticals and its ability to interact with diverse biological targets . The core pyrimidine structure is recognized for its broad therapeutic potential, which includes serving as a key pharmacophore in molecules with documented antimicrobial, anticancer, and anti-inflammatory properties in research settings . Furthermore, heterocyclic compounds containing pyrimidine motifs, similar to the one in this molecule, have been successfully incorporated into kinase inhibitors used in cancer research, demonstrating the scaffold's significance in developing targeted therapies . The structural architecture of this reagent, which combines a piperidine linker with phenoxy and dimethylpyrimidine groups, suggests its primary utility as a building block or intermediate for constructing more complex molecules or as a core structure for screening against novel biological targets in hit-to-lead optimization campaigns. This product is intended for use in laboratory research and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-11-18(21-15(2)20-14)25-17-9-6-10-22(12-17)19(23)13-24-16-7-4-3-5-8-16/h3-5,7-8,11,17H,6,9-10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNDHSWCDAVDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethylpyrimidine.

    Ether Linkage Formation: The pyrimidine derivative is then reacted with a piperidine derivative under suitable conditions to form the ether linkage.

    Phenoxyethanone Attachment: Finally, the phenoxyethanone moiety is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethanone moiety, where nucleophiles replace the phenoxy group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone exhibits various biological activities:

1. Enzyme Inhibition

  • The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to disease progression. Preliminary studies suggest its effectiveness against specific targets such as acetylcholinesterase, which is crucial in neurodegenerative diseases.

2. Antimicrobial Properties

  • Initial investigations have indicated that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

3. Cytotoxicity

  • Studies on cancer cell lines have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. This property highlights the compound's potential as a chemotherapeutic agent.

Case Study 1: Enzyme Interaction Studies

A study focused on the interaction of this compound with acetylcholinesterase revealed that the compound effectively inhibits enzyme activity, suggesting potential applications in treating Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on various bacterial strains demonstrated that the compound exhibits strong antimicrobial properties comparable to standard antibiotics. This study emphasizes the need for further exploration of similar compounds in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-oneContains a piperidine ring and pyrimidineLacks the phenoxyethanone functionality
2-(2-Methylpyrimidin-5-yloxy)piperidineSimilar piperidine structure with different substituentsDifferent pyrimidine substitution pattern
3-(Pyridin-2-yloxy)piperidineContains a piperidine ring with a pyridine substituentDifferent heterocyclic ring compared to pyrimidine

Mechanism of Action

The mechanism of action of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents or linkages.

    Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups attached.

    Phenoxyethanone Derivatives: Compounds with the phenoxyethanone moiety but different heterocyclic components.

The uniqueness of this compound lies in its specific combination of these structural elements, which may confer distinct properties and applications.

Biological Activity

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H27N3O3
  • Molecular Weight : 369.5 g/mol
  • Structural Features : The compound includes a piperidine ring, a pyrimidine moiety, and a phenoxyethanone structure, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of pyrimidine and piperidine can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
  • A study on related compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL against multiple Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor:

  • Preliminary findings suggest it may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity .
  • Such interactions could lead to therapeutic applications in treating diseases where these enzymes play a crucial role.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may bind to specific receptors or enzymes, altering their function.
  • Pathway Modulation : By influencing biochemical pathways, it could exert therapeutic effects or lead to adverse reactions depending on the context of use .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial activity of various pyrimidine derivatives:

  • The results indicated that certain compounds exhibited inhibition zones comparable to standard antibiotics like ampicillin .
  • The study emphasized the potential for developing new antimicrobial agents based on these findings.

Enzyme Interaction Studies

Another research effort focused on enzyme inhibition:

  • Compounds structurally related to this compound were tested for their ability to inhibit specific enzymes linked to metabolic disorders.
  • Initial data suggested promising results that warrant further exploration into their pharmacological applications .

Data Summary Table

Property Value
Molecular FormulaC21H27N3O3
Molecular Weight369.5 g/mol
Antimicrobial ActivityMIC: 100 - 400 µg/mL
Enzyme Inhibition PotentialYes
Notable Pathogens TestedStaphylococcus aureus, E. coli

Q & A

Q. What are the optimal synthetic routes for 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone?

Methodological Answer: The synthesis typically involves coupling a substituted piperidine derivative with a phenoxyacetyl moiety under basic conditions. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized via nucleophilic substitution using phenoxyacetic acid derivatives and amine-functionalized piperidines in dichloromethane with NaOH as a base . Purification involves column chromatography and recrystallization, with characterization via NMR and mass spectrometry .

Q. How is the compound structurally characterized to confirm its identity?

Methodological Answer: Structural confirmation requires a combination of 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) . X-ray crystallography is recommended for resolving stereochemistry and verifying intramolecular interactions, as demonstrated in studies of similar pyrimidine derivatives . For example, X-ray analysis of 1-(3,5-bis(trifluoromethyl)pyrrolo[2,3-d]pyrimidin-4-yl)ethanone revealed bond angles and torsional strain critical for reactivity .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Safety measures include:

  • PPE : Lab coat, nitrile gloves, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation (risk code H302: harmful if swallowed; H315: skin irritation) .
  • Storage : In sealed containers at 2–8°C, away from oxidizers and heat .
    Emergency protocols for spills involve neutralization with inert absorbents and disposal as hazardous waste .

Q. What analytical methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC-PDA : To monitor purity (>95%) and detect degradation products.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability under controlled conditions .
  • Long-term stability studies : Store aliquots at -20°C and analyze monthly for 6–12 months .

Q. How to design experiments to evaluate its bioactivity?

Methodological Answer: Adopt a randomized block design with split-split plots for in vitro assays. For example:

  • Primary plots : Test dose ranges (e.g., 1–100 µM).
  • Subplots : Compare cell lines (e.g., cancer vs. normal).
  • Sub-subplots : Analyze time-dependent effects (24h, 48h, 72h). Replicate experiments four times to ensure statistical robustness .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer: Contradictions may arise from tautomerism or residual solvents. Strategies include:

  • Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomers).
  • 2D-COSY and HSQC : Assign ambiguous protons and carbons.
  • Computational modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .

Q. What environmental fate studies are needed to assess ecological risks?

Methodological Answer: Follow the INCHEMBIOL framework :

  • Phase 1 : Measure logP (octanol-water partition coefficient) and hydrolysis half-life at pH 4–8.
  • Phase 2 : Conduct microcosm studies to track biodegradation in soil/water matrices.
  • Phase 3 : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.

Q. How to investigate structure-activity relationships (SAR) for target binding?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases).
  • Site-directed mutagenesis : Validate key residues in the binding pocket.
  • Free-energy perturbation (FEP) : Quantify contributions of substituents (e.g., pyrimidine vs. pyridine) to binding affinity .

Q. What methodologies address conflicting data in degradation mechanism studies?

Methodological Answer:

  • Isotope labeling : Use 13C/2H-labeled compounds to trace degradation pathways via LC-HRMS.
  • Radical scavengers : Add TEMPO or BHT to distinguish oxidative vs. hydrolytic pathways.
  • Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated analogs .

Q. How to assess toxicity mechanisms at the cellular level?

Methodological Answer:

  • RNA-seq : Identify differentially expressed genes in treated vs. untreated cells.
  • Metabolomics : Use GC-MS or LC-MS to map perturbations in metabolic pathways.
  • High-content imaging : Quantify mitochondrial membrane potential (ΔΨm) and ROS production with fluorescent probes (e.g., JC-1, DCFH-DA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.